Ammonium pentyl sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

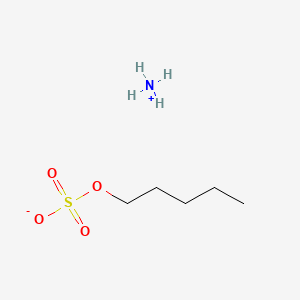

Ammonium pentyl sulphate is an organic compound that belongs to the class of ammonium salts. It is composed of an ammonium ion (NH4+) and a pentyl sulphate ion. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ammonium pentyl sulphate can be synthesized through the reaction of pentanol with sulfuric acid to form pentyl sulphate, which is then neutralized with ammonium hydroxide. The reaction conditions typically involve:

Reaction of Pentanol with Sulfuric Acid: This step is carried out at a controlled temperature to avoid excessive decomposition.

Neutralization with Ammonium Hydroxide: The resulting pentyl sulphate is neutralized with ammonium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield.

Temperature Control: Maintaining optimal temperatures to maximize the reaction efficiency.

Purification Steps: Removing any impurities to obtain a high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium pentyl sulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulphate derivatives.

Reduction: Under specific conditions, it can be reduced to simpler compounds.

Substitution: It can participate in substitution reactions where the pentyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminium hydride.

Substitution Reactions: Typically involve nucleophiles like halides or hydroxides.

Major Products Formed

Oxidation Products: Various sulphate derivatives.

Reduction Products: Simpler ammonium salts.

Substitution Products: Compounds with different functional groups replacing the pentyl group.

Applications De Recherche Scientifique

Ammonium pentyl sulphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture media to improve cell growth and viability.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mécanisme D'action

The mechanism by which ammonium pentyl sulphate exerts its effects involves:

Surfactant Properties: It reduces surface tension, allowing for better interaction between molecules.

Molecular Targets: Primarily interacts with lipid membranes, enhancing permeability.

Pathways Involved: Facilitates the transport of molecules across cell membranes, making it useful in drug delivery.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ammonium Lauryl Sulphate: Another ammonium salt with a longer alkyl chain.

Sodium Dodecyl Sulphate: A widely used surfactant with similar properties but different ionic composition.

Ammonium Sulphate: A simpler ammonium salt used primarily as a fertilizer.

Uniqueness

Ammonium pentyl sulphate is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.

Activité Biologique

Ammonium pentyl sulphate is a quaternary ammonium compound that has garnered interest for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, summarizing relevant studies, case reports, and findings from various research sources.

This compound, like other quaternary ammonium compounds (QACs), dissociates in aqueous solutions to release ammonium ions and sulfate ions. These ions can interact with cellular membranes, leading to alterations in membrane integrity and function. The mechanism by which this compound exerts its biological effects primarily involves:

- Membrane Disruption : QACs are known to disrupt bacterial cell membranes, leading to cell lysis. This action is concentration-dependent and can vary based on the specific structure of the ammonium compound.

- Cytotoxicity : Studies have shown that certain QACs can exhibit cytotoxic effects on mammalian cells, which raises concerns about their safety profiles for therapeutic use.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against a range of pathogens. The following table summarizes key findings related to its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µM | |

| Escherichia coli | 63 µM | |

| Pseudomonas aeruginosa | 250 µM |

In vitro studies demonstrate that this compound is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains. This selectivity may be attributed to differences in cell wall structure between these bacterial groups.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety of this compound for potential therapeutic applications. The half-maximal inhibitory concentration (IC50) values obtained from studies indicate that while the compound exhibits antibacterial activity, it also poses a risk of cytotoxicity:

- IC50 against MRC-5 human lung fibroblasts : Values were found to be significantly higher than those for bacterial strains, suggesting a therapeutic window where antibacterial activity can be achieved with reduced toxicity to human cells .

Regulatory and Safety Considerations

The safety profile of this compound is critical for its application in pharmaceuticals or as an antimicrobial agent. Regulatory bodies have established guidelines based on toxicity assessments:

- Acute Toxicity : The LD50 values for related compounds indicate low acute toxicity; however, caution is advised due to observed respiratory effects at elevated exposure levels .

- Genotoxicity : Preliminary studies suggest that this compound does not induce mutagenic effects in bacterial assays, indicating a potentially favorable safety profile in this regard .

Propriétés

Numéro CAS |

93982-33-3 |

|---|---|

Formule moléculaire |

C5H15NO4S |

Poids moléculaire |

185.24 g/mol |

Nom IUPAC |

azanium;pentyl sulfate |

InChI |

InChI=1S/C5H12O4S.H3N/c1-2-3-4-5-9-10(6,7)8;/h2-5H2,1H3,(H,6,7,8);1H3 |

Clé InChI |

MGHQUGUIYCOZKR-UHFFFAOYSA-N |

SMILES canonique |

CCCCCOS(=O)(=O)[O-].[NH4+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.